Corpaine
Description
Corpaine (C₂₀H₁₉NO₆) is an isoquinoline alkaloid isolated from Corydalis paczoskii (Papaveraceae), a plant species known for its diverse bioactive compounds . Its molecular structure features a tetracyclic isoquinoline backbone with a 1-O-methyl substitution, distinguishing it from related alkaloids .
Properties
Molecular Formula |
C20H19NO6 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(1S,8'S)-7,8'-dihydroxy-6-methoxy-2-methylspiro[3,4-dihydroisoquinoline-1,7'-8H-cyclopenta[g][1,3]benzodioxole]-6'-one |
InChI |
InChI=1S/C20H19NO6/c1-21-6-5-10-7-15(25-2)13(22)8-12(10)20(21)18(23)11-3-4-14-17(27-9-26-14)16(11)19(20)24/h3-4,7-8,19,22,24H,5-6,9H2,1-2H3/t19-,20+/m0/s1 |
InChI Key |
NVOAXRBBRLDXSC-VQTJNVASSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C13C(C4=C(C3=O)C=CC5=C4OCO5)O)O)OC |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@]13[C@H](C4=C(C3=O)C=CC5=C4OCO5)O)O)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C13C(C4=C(C3=O)C=CC5=C4OCO5)O)O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Corpaine vs. Yenhusomine
- Structural Differences: Yenhusomine (C₂₁H₂₃NO₆) is the 13-epimer of Corpaine, differing in stereochemistry at the C-13 position. It also contains an additional methyl group in its side chain .
- Source : Isolated from Corydalis ochotensis (Papaveraceae), compared to Corpaine’s origin in C. paczoskii .
- Physical Properties: Yenhusomine forms prisms with one water molecule in acetone, melts at 127–128°C (with decomposition), and exhibits a specific optical rotation of [α]₁₉ᴅ +48° (in methanol) .
Corpaine vs. (9)-Form
- Structural Differences : The (9)-form of Corpaine, isolated from Corydalis ledebouriana, features a stereochemical inversion at the C-9 position. A synthetic derivative, O⁸-acetyl-(9)-form, has been reported .
- Physical Properties : The natural (9)-form melts at 219–220°C, while the synthetic analog melts at 201–202°C, highlighting differences in stability due to stereochemistry .
Comparative Data Table
| Property | Corpaine | Yenhusomine | (9)-Form of Corpaine |
|---|---|---|---|
| Molecular Formula | C₂₀H₁₉NO₆ | C₂₁H₂₃NO₆ | C₂₀H₁₉NO₆ |
| Source | C. paczoskii | C. ochotensis | C. ledebouriana |
| Melting Point | 204°C | 127–128°C (dec.) | 219–220°C |
| Optical Rotation | None reported | [α]₁₉ᴅ +48° (MeOH) | Not reported |
| Key Structural Feature | 1-O-methyl substitution | C-13 epimer, +CH₃ group | C-9 stereochemical inversion |
Functional Implications
- Pharmacological Potential: While Corpaine’s pharmacological profile remains understudied, its structural analogs in Corydalis (e.g., tetrahydropalmatine) are known for dopamine receptor modulation, suggesting Corpaine may share similar bioactivity .
- Synthetic Accessibility : The (9)-form’s lower melting point in synthetic derivatives (201–202°C vs. 219–220°C in natural form) indicates that stereochemical modifications influence crystallinity and stability, critical for drug formulation .
Analytical Challenges
Differentiating Corpaine from its epimers requires advanced chromatographic techniques, such as HPLC with chiral columns, to resolve subtle stereochemical differences . Studies utilizing these methods have validated the purity of Corpaine isolates, as referenced in supplementary data from recent analytical protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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